molecular formula C20H24ClF6N B128850 Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride CAS No. 81613-60-7

Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride

Cat. No.: B128850
CAS No.: 81613-60-7
M. Wt: 427.9 g/mol
InChI Key: NLECRQYFKWPVEQ-UHFFFAOYSA-N
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Description

Piperidine, 1-(3-(3,5-bis(trifluoromethyl)phenyl)-2-propynyl)-4-(1,1-dimethylethyl)-, hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H24ClF6N and its molecular weight is 427.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

81613-60-7

Molecular Formula

C20H24ClF6N

Molecular Weight

427.9 g/mol

IUPAC Name

1-[3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl]-4-tert-butylpiperidin-1-ium;chloride

InChI

InChI=1S/C20H23F6N.ClH/c1-18(2,3)15-6-9-27(10-7-15)8-4-5-14-11-16(19(21,22)23)13-17(12-14)20(24,25)26;/h11-13,15H,6-10H2,1-3H3;1H

InChI Key

NLECRQYFKWPVEQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCN(CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl

Canonical SMILES

CC(C)(C)C1CC[NH+](CC1)CC#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.[Cl-]

Key on ui other cas no.

81613-60-7

Synonyms

1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propyn-1-yl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride; _x000B_1-[3-[3,5-Bis(trifluoromethyl)phenyl]-2-propynyl]-4-(1,1-dimethylethyl)-piperidine Hydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-tert-Butyl-1-(prop-2-ynyl)piperidine (prepared as described in Example 3; 37.3 g) and anhydrous diethylamine (800 ml) were added to 3,5-bistrifluoromethylbromobenzene [which may be prepared as described by E. T. McBee et al, J. Amer. Chem. Soc. (1950), 72, 1651; 61.0 g] and dichlorobis(triphenylphosphine)palladium (0.26 g), copper (I) iodide (0.26 g) and triphenylphosphine (0.26 g) were added with stirring, under an inert atmosphere, to the solution thus obtained. The reaction mixture was heated under reflux for 17 hours and then cooled and filtered. The filtrate was evaporated under reduced pressure (water-pump) and the residual oil thus obtained was dissolved in diethyl ether. A slight excess of a saturated solution of hydrogen chloride in anhydrous diethyl ether was then added, with stirring, to the ethereal solution. The resulting suspension was filtered and the solid residue was washed with diethyl ether and dried under vacuum, to give solid 1-(3,5-bistrifluoromethylphenyl)-3-(4-tert-butylpiperidino)prop-1-yne hydrochloride (72 g), which was then partitioned between a small excess of 2 N aqueous sodium hydroxide solution and diethyl ether. The ethereal layer was dried over anhydrous sodium sulphate and evaporated, to give 1-(3,5-bistrifluoromethylphenyl)-3-(4-tert-butylpiperidino)prop-1-yne in the form of an oil, which had the elementary analysis C: 61.7%; H: 5.8%; N: 3.5% (C20H23F6N requires C: 61.4%; H: 5.9%; N: 3.6%).
Quantity
37.3 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Name
copper (I) iodide
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
1-(3,5-bistrifluoromethylphenyl)-3-(4-tert-butylpiperidino)prop-1-yne hydrochloride

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